molecular formula C7H9NO2S B14773063 Ethyl 5-methylisothiazole-3-carboxylate

Ethyl 5-methylisothiazole-3-carboxylate

Cat. No.: B14773063
M. Wt: 171.22 g/mol
InChI Key: NDDDOEFYDNUBHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methylisothiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-2-butanone with thiosemicarbazide, followed by cyclization with ethyl chloroformate . The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methylisothiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted isothiazoles .

Mechanism of Action

The mechanism of action of Ethyl 5-methylisothiazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

ethyl 5-methyl-1,2-thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-5(2)11-8-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDDOEFYDNUBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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